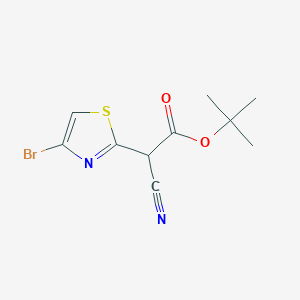

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate is a chemical compound with the molecular formula C11H13BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Méthodes De Préparation

The synthesis of tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with 4-bromothiazole under specific conditions. One common method includes the use of diisopropylamine and butyllithium in tetrahydrofuran (THF) as solvents. The reaction mixture is chilled to 0°C, and the reagents are added sequentially to ensure proper reaction conditions .

Analyse Des Réactions Chimiques

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

Applications De Recherche Scientifique

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyano group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate can be compared with other similar compounds, such as:

tert-Butyl 4-bromothiazol-2-ylcarbamate: This compound has a similar thiazole ring structure but differs in the functional groups attached to the ring.

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate: Another similar compound with a methyl group attached to the thiazole ring, which affects its chemical properties and reactivity.

Activité Biologique

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, highlighting its antimicrobial, antifungal, and enzyme inhibition properties.

Chemical Structure and Properties

- Molecular Formula : C10H10BrN2O2S

- Molecular Weight : Approximately 303.18 g/mol

- Structure : The compound features a thiazole ring substituted with a bromine atom and a cyanoacetate functional group, which is crucial for its biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The thiazole ring is known for its role in enzyme inhibition, making this compound a potential candidate for treating infections caused by bacteria and fungi.

- Mechanism of Action :

- The compound acts by inhibiting key enzymes involved in nucleic acid metabolism, particularly nucleases that degrade nucleic acids. This inhibition can lead to the disruption of microbial growth and reproduction.

- Studies have demonstrated its effectiveness against various pathogenic strains, suggesting its potential use in therapeutic applications.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which could have implications in drug development:

- Nuclease Inhibition : It has shown potential as an inhibitor of nucleases, which are critical in genetic research and therapy. This property may be useful in developing treatments for diseases involving nucleic acid degradation.

Case Studies

Several studies have documented the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results showed significant inhibition zones compared to control groups.

- The compound was particularly effective against Gram-positive bacteria, indicating its potential as a therapeutic agent.

-

Fungal Inhibition :

- Another investigation focused on the antifungal properties, revealing that this compound effectively inhibited the growth of several fungal species, including Candida spp.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| tert-Butyl (4-bromothiazol-2-yl)carbamate | 405939-39-1 | 0.83 | Contains a carbamate instead of cyanoacetate |

| tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate | 1000576-79-3 | 0.79 | Methyl substitution alters reactivity |

| tert-Butyl thiazol-2-ylcarbamate | 170961-15-6 | 0.88 | Lacks bromine substitution |

Propriétés

Formule moléculaire |

C10H11BrN2O2S |

|---|---|

Poids moléculaire |

303.18 g/mol |

Nom IUPAC |

tert-butyl 2-(4-bromo-1,3-thiazol-2-yl)-2-cyanoacetate |

InChI |

InChI=1S/C10H11BrN2O2S/c1-10(2,3)15-9(14)6(4-12)8-13-7(11)5-16-8/h5-6H,1-3H3 |

Clé InChI |

VXMCTENMLGLBOH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)C(C#N)C1=NC(=CS1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.